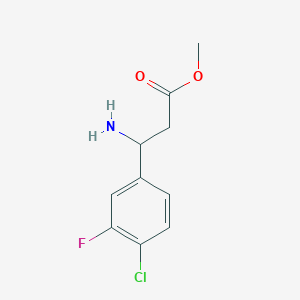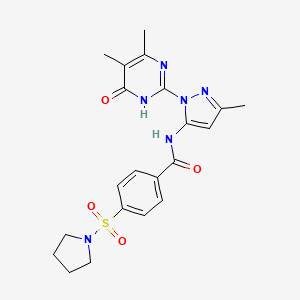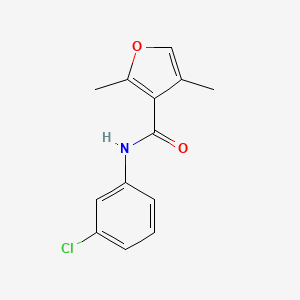![molecular formula C23H27N3O2 B2382170 Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705469-00-6](/img/structure/B2382170.png)
Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound known for its intricate structure and potential applications in various fields. Its structure includes a bicyclo[2.2.1]heptane core, often associated with norbornene, and other functional groups that provide unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the bicyclo[2.2.1]hept-5-ene core. This core can be synthesized through Diels-Alder reactions using cyclopentadiene and ethylene as starting materials. The oxadiazole and piperidine groups are introduced through subsequent steps involving condensation and cyclization reactions, followed by selective functional group modifications.
Industrial Production Methods: Industrial-scale synthesis of this compound may involve optimized Diels-Alder reactions followed by efficient catalytic processes to introduce the oxadiazole and piperidine moieties. These processes ensure high yields and purity, essential for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions often target the double bond in the bicycloheptane core, while reduction reactions may focus on the oxadiazole ring or piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are common reagents used.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed: Major products include derivatives with modified double bonds or substituted functional groups, such as brominated or chlorinated bicycloheptane.
Applications De Recherche Scientifique
Chemistry: The compound's unique structure makes it a valuable scaffold in organic synthesis for designing novel molecules with potential biological activity.
Biology: In biological research, it may serve as a molecular probe or a precursor for bioactive molecules, aiding in the study of biological pathways and mechanisms.
Medicine: Potential medical applications include the development of new therapeutic agents, particularly due to its ability to interact with specific molecular targets in the body.
Industry: Industrial applications may involve its use as an intermediate in the synthesis of more complex organic compounds, including polymers and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets through various pathways. Its bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, altering their activity. The oxadiazole and piperidine groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Compared to other bicyclic compounds, Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is unique due to the presence of both oxadiazole and piperidine moieties. Similar compounds may include:
Bicyclo[2.2.1]heptane derivatives without the oxadiazole group.
Compounds with different bicyclic cores but similar functional groups, such as Bicyclo[2.2.2]octane derivatives.
Propriétés
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-15-5-2-3-7-19(15)22-24-21(28-25-22)13-17-6-4-10-26(14-17)23(27)20-12-16-8-9-18(20)11-16/h2-3,5,7-9,16-18,20H,4,6,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNQHQKCPKIRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4CC5CC4C=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382089.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2382090.png)
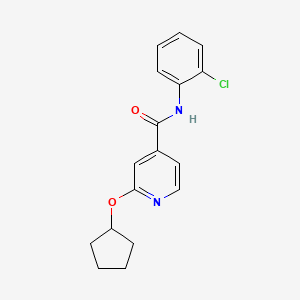
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2382094.png)
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide](/img/structure/B2382095.png)
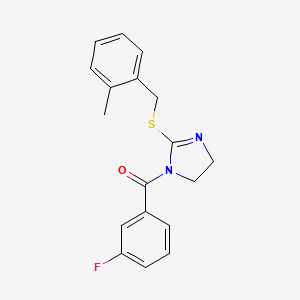
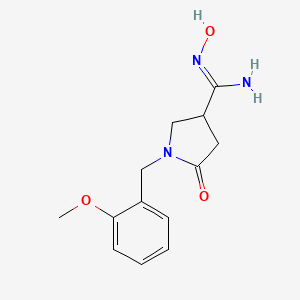
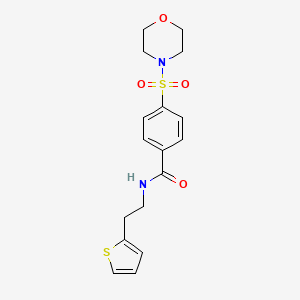
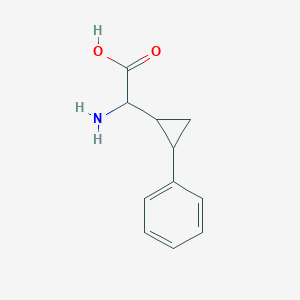
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2382106.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide](/img/structure/B2382107.png)
